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Compound of Interest

Compound Name: 2-(2-Bromoethyl)-3-methyloxolane

CAS No.: 2253632-47-0

Cat. No.: B2465901 Get Quote

Domain: Medicinal Chemistry & Organic Synthesis Focus: Stereoselective Synthesis, Scaffold

Utility, and Scalable Protocols

Executive Summary
The 3-methyl-2-substituted oxolane (tetrahydrofuran) scaffold represents a "privileged

structure" in drug discovery, serving as a core motif in polyether antibiotics (e.g., Nonactin,

Amphidinolides) and a rigidifying spacer in fragment-based drug design (FBDD). Unlike the

planar furan or the flexible unsubstituted oxolane, the 3-methyl-2-substituted pattern introduces

a critical vector for conformational control. The steric clash between the C3-methyl and C2-

substituent dictates the ring pucker, locking the molecule into specific conformations that

enhance binding affinity to protein targets (e.g., GPCRs, kinases).

This guide provides a blueprint for accessing these scaffolds with high diastereocontrol,

focusing on cis-selective Prins cyclizations and trans-selective iodolactonization routes.

Structural Significance & Pharmacophore Utility
Conformational Restriction
The oxolane ring is not planar; it exists in an envelope flux. Adding a methyl group at C3

creates significant 1,2-allylic strain (A(1,2)) or 1,3-diaxial interactions depending on the relative

stereochemistry (cis vs. trans) with the C2 substituent.
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Cis-Configuration: Often mimics a "bent" bioactive conformation, maximizing hydrophobic

contact in pocket corners.

Trans-Configuration: Linearizes the vectors of the substituents, useful for spanning distinct

binding sub-pockets.

Metabolic Stability
Substituents at C2 and C3 sterically shield the oxolane oxygen lone pairs, reducing

susceptibility to oxidative metabolism (e.g., P450-mediated

-hydroxylation) compared to unsubstituted ethers.

Synthetic Strategies for Stereocontrol[1]
Researchers must choose a pathway based on the required diastereomer (cis vs. trans) and

the nature of the C2 substituent.

Strategy A: The Lewis Acid-Mediated Prins Cyclization
(Cis-Selective)
Mechanism: This is the premier method for generating cis-2,3-disubstituted oxolanes. The

reaction involves the condensation of a homoallylic alcohol with an aldehyde.

Stereochemical Rationale: The reaction proceeds via an oxocarbenium ion intermediate. The

cyclization occurs through a chair-like transition state where the C3-methyl group (from the

homoallylic alcohol) and the C2-substituent (from the aldehyde) adopt a pseudo-equatorial

orientation to minimize 1,3-diaxial strain, leading exclusively to the cis-isomer.

Key Reagents: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or SnBr

.

Strategy B: Iodolactonization & Reduction (Trans-
Selective)
Mechanism: This route starts with a
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-unsaturated carboxylic acid.

Iodolactonization: Kinetic control at low temperatures (0°C) typically yields the cis-lactone,

while thermodynamic control yields the trans-lactone.

Reduction: The lactone is reduced (e.g., DIBAL-H or LiAlH

) to the cyclic ether.

Utility: Best for accessing 3-methyltetrahydrofuran-2-carboxylic acid derivatives.

Strategy C: Enzymatic Resolution (Scalable Building
Blocks)
For industrial scale-up of 3-methyltetrahydrofuran-2-carboxylic acid, chemical synthesis often

yields racemates.

Protocol: Esterification of the racemic acid followed by hydrolysis using Aspergillus melleus

protease or Lipase QLM.

Outcome: Delivers high enantiomeric excess (>94% ee) of the (R)-acid, a key intermediate

for carbapenem antibiotics.[1]

Detailed Experimental Protocol
Protocol: Cis-Selective Synthesis of 3-Methyl-2-
Phenyltetrahydrofuran via Prins Cyclization
Objective: Synthesis of cis-3-methyl-2-phenyltetrahydrofuran from (E)-4-phenylbut-3-en-1-ol

and benzaldehyde.

Reagents & Materials:
Substrate: (E)-4-phenylbut-3-en-1-ol (1.0 equiv)

Electrophile: Benzaldehyde (1.1 equiv)

Lewis Acid: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (10 mol%) or SnBr
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(1.0 equiv for bromide trapping)

Solvent: Dichloromethane (DCM), anhydrous

Quench: Saturated aqueous NaHCO

Step-by-Step Methodology:
Preparation: Flame-dry a 50 mL round-bottom flask under argon atmosphere. Add anhydrous

DCM (10 mL per mmol substrate).

Mixing: Add (E)-4-phenylbut-3-en-1-ol (1.0 equiv) and benzaldehyde (1.1 equiv) to the flask.

Cool the mixture to -78°C using a dry ice/acetone bath. Rationale: Low temperature

suppresses side reactions like polymerization.

Catalysis: Dropwise add TMSOTf (0.1 equiv). If using SnBr

, add 1.0 equiv to trap the intermediate as the bromide (which can be reduced later).

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Monitor by

TLC (hexane/EtOAc 9:1).

Quench: Pour the reaction mixture into a separatory funnel containing saturated NaHCO

solution.

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na

SO

, and concentrate in vacuo.

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Validation:

1H NMR: Look for the characteristic doublet/multiplet for the C2 proton.

NOESY: A strong NOE correlation between H-2 and H-3 confirms the cis stereochemistry.
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Visualizing the Workflow
The following diagrams illustrate the retrosynthetic logic and the stereochemical divergence in

synthesizing these blocks.

Diagram 1: Stereochemical Divergence &
Retrosynthesis
This flow shows how to select a synthetic route based on the desired target isomer.

Target: 3-Methyl-2-Substituted Oxolane

Route A: Prins Cyclization
(Homoallylic Alcohol + Aldehyde)

For Cis-Alkyl/Aryl

Route B: Iodolactonization
(Unsaturated Acid)

For Trans-Acids

Route C: Enzymatic Resolution
(Racemic Ester)

For Scalable Blocks

Intermediate:
Oxocarbenium Ion
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I2, NaHCO3
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Product: TRANS-Isomer
(Thermodynamic Control)

Reduction (DIBAL)
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Caption: Decision tree for selecting the optimal synthetic pathway based on stereochemical

requirements.

Diagram 2: Mechanistic Pathway of Prins Cyclization
Detailing the transition state that enforces cis-selectivity.
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Caption: The chair-like transition state in Prins cyclization minimizes steric strain, favoring the

cis-isomer.

Applications & Case Studies
Natural Product Synthesis: Cordigol & Lophirone H
The cis-2,3-disubstituted tetrahydrofuran core is the structural anchor of Cordigol, a fungicidal

polyphenol.[2]

Role of Scaffold: The oxolane ring orients the pendant aryl groups to interact with fungal

microtubules.

Synthesis Relevance: The oxonium-Prins cyclization described in Strategy A was specifically

optimized to synthesize the Cordigol core, achieving the necessary cis-stereochemistry in a

single step from styrenyl precursors [2].

Fragment-Based Drug Discovery (FBDD)
In FBDD, 3-methyltetrahydrofuran-2-carboxylic acid is used as a "warhead linker."

Application: It links a covalent warhead (e.g., acrylamide) to a recognition element. The

methyl group restricts the rotation of the linker, reducing the entropic penalty upon binding to

the target protein.

Commercial Availability: While racemic mixtures are common, the enzymatic resolution

(Strategy C) allows access to enantiopure (R)-forms required for clinical candidates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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